molecular formula C17H14Cl3N3O2 B11560390 N-(3-chlorophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazino]-4-oxobutanamide

N-(3-chlorophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazino]-4-oxobutanamide

Cat. No.: B11560390
M. Wt: 398.7 g/mol
InChI Key: JAWRTBYUDZJGQS-UFFVCSGVSA-N
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Description

N-(3-chlorophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazino]-4-oxobutanamide is a synthetic organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazino]-4-oxobutanamide typically involves the condensation of 2,4-dichlorobenzaldehyde with a hydrazine derivative. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The intermediate hydrazone is then reacted with 3-chlorophenyl isocyanate to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazino]-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The chlorophenyl and dichlorobenzylidene groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazino]-4-oxobutanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-4-[(2E)-2-(benzylidene)hydrazino]-4-oxobutanamide
  • N-(3-chlorophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazino]-4-oxobutanamide

Uniqueness

This compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H14Cl3N3O2

Molecular Weight

398.7 g/mol

IUPAC Name

N-(3-chlorophenyl)-N'-[(E)-(2,4-dichlorophenyl)methylideneamino]butanediamide

InChI

InChI=1S/C17H14Cl3N3O2/c18-12-2-1-3-14(8-12)22-16(24)6-7-17(25)23-21-10-11-4-5-13(19)9-15(11)20/h1-5,8-10H,6-7H2,(H,22,24)(H,23,25)/b21-10+

InChI Key

JAWRTBYUDZJGQS-UFFVCSGVSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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